3-Methoxy-1-(3-methylphenyl)butan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(3-methylphenyl)butan-2-one typically involves the reaction of 3-methylphenylacetic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols from the ketone group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1-(3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methyl-1-butanol: A related compound with similar structural features but different functional groups.
3-Methoxy-2-methyl-3-phenyl-butan-2-ol: Another similar compound with variations in the substitution pattern on the butanone backbone.
Uniqueness
3-Methoxy-1-(3-methylphenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylphenyl groups contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-methoxy-1-(3-methylphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAFLVGZAZNVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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